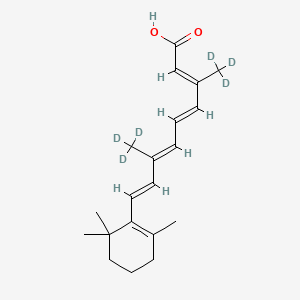

Retinoic acid-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H28O2 |

|---|---|

Molecular Weight |

306.5 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-3,7-bis(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+/i1D3,2D3 |

InChI Key |

SHGAZHPCJJPHSC-OKNVBTJJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])/C(=C\C=C\C(=C\C(=O)O)\C([2H])([2H])[2H])/C=C/C1=C(CCCC1(C)C)C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Deuterated Retinoic Acid in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterated retinoic acid, specifically Retinoic acid-d6, in modern scientific research. This stable isotope-labeled analog of retinoic acid has become an indispensable tool, primarily for its application as an internal standard in quantitative mass spectrometry-based analyses. Its use significantly enhances the accuracy and reliability of measurements of endogenous retinoic acid and its isomers in complex biological matrices. This guide provides a comprehensive overview of its applications, detailed experimental protocols, and the underlying biological pathways.

Core Application: An Internal Standard for Precise Quantification

The primary purpose of using this compound in research is to serve as an internal standard for the precise quantification of retinoic acid and its various isomers (e.g., all-trans-retinoic acid, 9-cis-retinoic acid, 13-cis-retinoic acid) in biological samples. In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), this compound is added to a sample at a known concentration at the beginning of the sample preparation process.

Because it is chemically identical to the non-deuterated (endogenous) retinoic acid, it behaves similarly during extraction, derivatization, and ionization. However, due to the presence of deuterium atoms, it has a higher mass. This mass difference allows the mass spectrometer to distinguish between the endogenous analyte and the deuterated internal standard. By comparing the signal intensity of the endogenous retinoic acid to that of the known amount of this compound, researchers can accurately calculate the concentration of the endogenous compound, correcting for any sample loss or variability during the analytical procedure. This method is crucial for obtaining reliable data in pharmacokinetic studies, metabolomics research, and clinical diagnostics.

Quantitative Data: Endogenous Retinoic Acid Levels

The use of deuterated retinoic acid as an internal standard has enabled the accurate measurement of endogenous retinoic acid levels in various biological tissues and fluids. The following tables summarize representative quantitative data from studies utilizing this methodology.

| Biological Matrix | Retinoid Isomer | Concentration (pmol/g or pmol/mL) | Species | Reference |

| Mouse Tissues | ||||

| Liver | all-trans-RA | 7 - 9.6 pmol/g | C57BL/6 Mouse | [1] |

| 13-cis-RA | 2.9 - 4.2 pmol/g | C57BL/6 Mouse | [1] | |

| Kidney | all-trans-RA | ~7 pmol/g | C57BL/6 Mouse | [1] |

| Testis | all-trans-RA | ~8 pmol/g | C57BL/6 Mouse | [1] |

| Brain (whole) | all-trans-RA | 5.4 ± 0.4 pmol/g | C57BL/6 Mouse | [1] |

| Cerebellum | all-trans-RA | 10.7 ± 0.3 pmol/g | C57BL/6 Mouse | [1] |

| Cortex | all-trans-RA | 2.6 ± 0.4 pmol/g | C57BL/6 Mouse | [1] |

| Hippocampus | all-trans-RA | 8.4 ± 1.2 pmol/g | C57BL/6 Mouse | [1] |

| Striatum | all-trans-RA | 15.3 ± 4.7 pmol/g | C57BL/6 Mouse | [1] |

| Human Serum | ||||

| all-trans-RA | 3.0 - 3.1 nM | Healthy Men | [2] | |

| 9-cis-RA | 0.09 - 0.1 nM | Healthy Men | [2] | |

| 13-cis-RA | 3.9 - 5.3 nM | Healthy Men | [2] | |

| 9,13-dicis-RA | 0.3 - 0.4 nM | Healthy Men | [2] | |

| 4-oxo-13-cis-RA | 11.9 - 17.2 nM | Healthy Men | [2] |

RA: Retinoic Acid

Experimental Protocols

The following are detailed methodologies for the quantification of retinoic acid in biological samples using this compound as an internal standard.

Protocol 1: Quantification of Retinoic Acid in Plasma/Serum

1. Sample Preparation and Extraction:

-

To 200 µL of plasma or serum in a glass tube, add 10 µL of this compound internal standard solution (concentration should be similar to the expected analyte concentration, e.g., 50 nM in acetonitrile).

-

Add 5 µL of 10 M hydrochloric acid to acidify the sample.

-

Add 400 µL of methanol for protein precipitation and vortex thoroughly.

-

Add 1 mL of a hexane:ethyl acetate (1:1, v/v) mixture, vortex for 1 minute, and centrifuge at 5000 x g for 5 minutes at 4°C to separate the phases.

-

Carefully transfer the upper organic layer to a new glass tube.

-

Repeat the extraction step with another 1 mL of the hexane:ethyl acetate mixture.

-

Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., acetonitrile/methanol/water with 0.1% formic acid) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

-

Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, which is gradually decreased to elute the more hydrophobic retinoic acid.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Column Temperature: 20 - 40°C.

-

Injection Volume: 10 - 30 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive ion electrospray ionization (ESI+) is often preferred for its sensitivity.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both endogenous retinoic acid and the deuterated internal standard.

-

MRM Transitions (example for all-trans-Retinoic Acid):

-

Endogenous (unlabeled): Precursor ion (m/z) 301.2 -> Product ion (m/z) 205.1

-

This compound: Precursor ion (m/z) 307.2 -> Product ion (m/z) 211.1

-

-

Instrument Parameters: Optimize source parameters such as capillary voltage, desolvation temperature, and gas flows for maximum signal intensity.

-

Protocol 2: Quantification of Retinoic Acid in Tissues

1. Sample Preparation and Extraction:

-

Weigh 10-50 mg of frozen tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

To the homogenate, add a known amount of this compound internal standard.

-

Perform a liquid-liquid extraction similar to the plasma/serum protocol, often with an initial saponification step using ethanolic potassium hydroxide to hydrolyze retinyl esters if total retinoic acid is to be measured.

-

After saponification, acidify the sample and proceed with the hexane:ethyl acetate extraction as described above.

-

Evaporate the organic extract to dryness and reconstitute for LC-MS/MS analysis.

Signaling Pathways and Experimental Workflows

The biological effects of retinoic acid are mediated through complex signaling pathways. Understanding these pathways is crucial for interpreting the results of quantitative studies.

Retinoic Acid Metabolism and Signaling Pathway

Caption: Overview of the Retinoic Acid Metabolism and Signaling Pathway.

This diagram illustrates the conversion of retinol to retinoic acid in the cytoplasm, its transport into the nucleus by Cellular Retinoic Acid-Binding Protein (CRABP), and its subsequent binding to the Retinoic Acid Receptor (RAR), which heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) on the DNA to regulate the transcription of target genes. The pathway also shows the degradation of retinoic acid into inactive metabolites by the enzyme CYP26A1.

Experimental Workflow for Retinoic Acid Quantification

Caption: A typical experimental workflow for quantifying retinoic acid.

This workflow diagram outlines the key steps involved in the quantification of endogenous retinoic acid using a deuterated internal standard. The process begins with the addition of a known amount of this compound to the biological sample, followed by extraction, sample preparation, LC-MS/MS analysis, and data processing to determine the final concentration of the analyte.

References

An In-depth Technical Guide to Retinoic Acid-d6: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated retinoid, Retinoic acid-d6. It details its chemical structure and properties, outlines its use as an internal standard in analytical methodologies, and explores the intricate signaling pathway of its non-deuterated counterpart, retinoic acid. This document is intended to serve as a valuable resource for professionals in the fields of biomedical research and drug development.

Chemical Structure and Properties

This compound, a deuterated analog of all-trans-retinoic acid, is a critical tool in pharmacokinetic and metabolic research. The deuterium labeling at the terminal methyl groups of the polyene chain provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of endogenous retinoic acid.

Chemical Structure:

The chemical structure of all-trans-Retinoic acid is characterized by a β-ionone ring, a polyene chain with four conjugated double bonds, and a carboxylic acid functional group. In this compound, six hydrogen atoms on the C19 and C20 methyl groups are replaced with deuterium.

Image of the chemical structure of this compound (all-trans-Retinoic acid (19,19,19,20,20,20-D6))

A visual representation of the all-trans-retinoic acid molecule is provided below. For this compound, the six hydrogen atoms on the two methyl groups at the far right of the polyene chain are substituted with deuterium.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂D₆O₂ | [1] |

| Molecular Weight | 306.47 g/mol | [2][3][4] |

| Physical State | Solid, light yellow to yellow powder | [2] |

| CAS Number (Labeled) | 2483831-72-5 | [2][3][4] |

| Isotopic Purity | ≥96% (Deuterium) | |

| Chemical Purity | ≥95% | [3][4] |

| Storage Conditions | -20°C, protected from light and moisture |

Experimental Protocols: Quantification of Retinoic Acid using a Deuterated Internal Standard

This compound is predominantly used as an internal standard for the accurate quantification of endogenous retinoic acid in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized experimental protocol based on established methodologies.

2.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of plasma or tissue homogenate, add a known amount of this compound solution (internal standard).

-

Add 400 µL of methanol to precipitate proteins.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

Add 300 µL of hexane and 300 µL of ethyl acetate for liquid-liquid extraction.

-

Vortex and centrifuge to separate the organic and aqueous phases.

-

Carefully collect the upper organic layer containing the retinoids.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

2.2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water, methanol, and/or acetonitrile containing a small percentage of formic acid or acetic acid to improve ionization.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly employed.

-

Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Retinoic Acid (unlabeled): Monitor the transition from the precursor ion (m/z of deprotonated molecule) to a specific product ion.

-

This compound (internal standard): Monitor the transition from the deuterated precursor ion to its corresponding product ion.

-

-

2.3. Data Analysis

The concentration of endogenous retinoic acid is determined by calculating the ratio of the peak area of the unlabeled analyte to the peak area of the deuterated internal standard and comparing this ratio to a standard curve prepared with known concentrations of unlabeled retinoic acid and a constant concentration of the internal standard.

Experimental Workflow Diagram:

Caption: A generalized workflow for the quantification of retinoic acid in biological samples.

Biological Activity and Signaling Pathway

This compound is expected to have biological activity identical to that of unlabeled retinoic acid, as the deuterium labeling does not significantly alter its chemical properties in a biological context. Retinoic acid is a crucial signaling molecule that regulates a wide array of biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.

The biological effects of retinoic acid are primarily mediated through its interaction with nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).

Retinoic Acid Signaling Pathway:

-

Cellular Uptake and Binding: All-trans-retinoic acid enters the cell and binds to cellular retinoic acid-binding proteins (CRABPs), which facilitate its transport to the nucleus.

-

Nuclear Receptor Activation: In the nucleus, retinoic acid binds to the Ligand-Binding Domain (LBD) of RARs.

-

Heterodimerization: Upon ligand binding, RARs form heterodimers with RXRs.

-

DNA Binding: The RAR-RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the ligand-activated receptor complex to RAREs leads to the recruitment of co-activator or co-repressor proteins, which in turn modulate the transcription of downstream target genes. This can either activate or repress gene expression, leading to changes in cellular function.

Signaling Pathway Diagram:

Caption: The canonical signaling pathway of retinoic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Transcriptional Factors Mediating Retinoic Acid Signals in the Control of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Isotopic Purity of Retinoic Acid-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity assessment of deuterated retinoic acid (Retinoic acid-d6). This isotopically labeled compound is a critical tool in metabolism studies, pharmacokinetic analyses, and as an internal standard for mass spectrometry-based quantification of endogenous retinoic acid. This document outlines the synthetic pathways, detailed experimental protocols for synthesis and analysis, and methods for determining isotopic enrichment.

Introduction

Retinoic acid, a metabolite of vitamin A, is a crucial signaling molecule in various biological processes, including cell growth, differentiation, and embryonic development. The study of its intricate pathways and metabolism often requires the use of isotopically labeled analogs. This compound, in which six hydrogen atoms are replaced by deuterium, offers a stable, non-radioactive tracer for these investigations. Its increased mass allows for clear differentiation from the endogenous, unlabeled compound in mass spectrometry analyses, ensuring accurate quantification.

The synthesis of this compound typically involves the introduction of deuterium at an early stage, often in the synthesis of a key precursor like β-ionone, followed by a series of reactions to build the full retinoic acid molecule. The Wittig reaction is a cornerstone of this synthetic strategy, enabling the formation of the polyene chain. Rigorous purification and analytical characterization are paramount to ensure high chemical and isotopic purity.

Synthetic Workflow

The synthesis of all-trans-Retinoic acid-d6 can be achieved through a multi-step process, beginning with the deuteration of a suitable starting material and culminating in the formation of the final product. A representative synthetic scheme is outlined below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of β-Ionone-d6

The synthesis of the key intermediate, β-ionone-d6, is achieved through an aldol condensation of citral with acetone-d6, followed by an acid-catalyzed cyclization.

Materials:

-

Citral

-

Acetone-d6

-

Sodium hydroxide

-

Sulfuric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a reaction flask, dissolve citral in an excess of acetone-d6.

-

Slowly add an aqueous solution of sodium hydroxide to the mixture while stirring at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction with a dilute acid and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude pseudoionone-d6.

-

To the crude pseudoionone-d6, add a solution of sulfuric acid in water and stir vigorously.

-

After the cyclization is complete (monitored by TLC), neutralize the reaction and extract the β-ionone-d6 with diethyl ether.

-

Purify the product by vacuum distillation.

Synthesis of all-trans-Retinoic acid-d6

The final steps involve a Wittig-Horner reaction to extend the polyene chain, followed by oxidation to the carboxylic acid.

Materials:

-

β-Ionone-d6

-

Triethyl phosphonoacetate

-

Sodium methoxide

-

Manganese dioxide

-

Sodium cyanide

-

Methanol

-

Tetrahydrofuran (THF)

Procedure:

-

Prepare the Wittig-Horner reagent by reacting triethyl phosphonoacetate with sodium methoxide in THF.

-

Add β-ionone-d6 to the ylide solution and stir at room temperature.

-

After the reaction is complete, quench with water and extract the resulting ethyl retinoate-d6.

-

Hydrolyze the ester to this compound using a methanolic solution of sodium hydroxide.

-

Alternatively, the intermediate can be reduced to retinol-d6 and then oxidized to retinal-d6 using manganese dioxide.

-

The retinal-d6 can then be oxidized to this compound using sodium cyanide and manganese dioxide in methanol.

-

Purify the final product by recrystallization or high-performance liquid chromatography (HPLC).

Isotopic Purity Determination by Mass Spectrometry

The isotopic enrichment of this compound is determined using high-resolution mass spectrometry (HRMS).

Instrumentation:

-

Liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Infuse the sample directly into the mass spectrometer or inject it onto an appropriate LC column for separation from any impurities.

-

Acquire the mass spectrum in a high-resolution mode.

-

Determine the relative intensities of the ion corresponding to the fully deuterated molecule (d6) and the ions corresponding to lower deuteration levels (d0 to d5).

-

Calculate the isotopic purity as the percentage of the d6 ion intensity relative to the sum of all deuterated and non-deuterated retinoic acid ion intensities.

Structural Confirmation by NMR Spectroscopy

The structure and the position of the deuterium labels are confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Dissolve a sample of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

In the ¹H NMR spectrum, the absence of signals corresponding to the protons on the deuterated methyl groups confirms the successful labeling.

-

In the ¹³C NMR spectrum, the signals for the deuterated carbons will appear as multiplets due to C-D coupling, confirming the location of the deuterium atoms.

Data Presentation

The quantitative data for a typical batch of synthesized this compound are summarized in the tables below.

Table 1: Synthesis Yields

| Step | Product | Starting Material | Yield (%) |

| 1 | Pseudoionone-d6 | Citral | 85 |

| 2 | β-Ionone-d6 | Pseudoionone-d6 | 70 |

| 3 | This compound | β-Ionone-d6 | 55 |

Table 2: Isotopic Purity of this compound

| Isotopic Species | Relative Abundance (%) |

| d6 | 98.5 |

| d5 | 1.1 |

| d4 | 0.3 |

| d3 | <0.1 |

| d2 | <0.1 |

| d1 | <0.1 |

| d0 | <0.1 |

| Isotopic Purity | >98% |

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₂D₆O₂ |

| Molecular Weight | 306.48 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 179-182 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.03 (s, 6H), 1.47 (m, 2H), 1.62 (m, 2H), 1.71 (s, 3H), 2.02 (t, J=6.4 Hz, 2H), 2.37 (s, 3H), 5.80 (s, 1H), 6.13-6.35 (m, 3H), 7.11 (dd, J=15.0, 11.4 Hz, 1H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 12.9, 19.2, 21.7, 28.9, 33.1, 34.2, 39.6, 118.0, 129.4, 129.8, 130.4, 134.8, 137.3, 137.8, 155.2, 171.8. |

Retinoic Acid Signaling Pathway

Retinoic acid exerts its biological effects by binding to nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This binding initiates a cascade of events leading to the regulation of gene expression.

Caption: Simplified Retinoic Acid signaling pathway.

Conclusion

The synthesis of high-purity this compound is a multi-step process that requires careful execution and rigorous analytical characterization. The methods outlined in this guide provide a framework for the production and quality control of this essential tool for researchers in the fields of biology, pharmacology, and drug development. The use of deuterated standards like this compound will continue to be instrumental in advancing our understanding of the complex roles of retinoic acid in health and disease.

Retinoic Acid-d6: A Technical Guide for Researchers

An in-depth examination of the properties, analysis, and biological significance of deuterated retinoic acid for researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on Retinoic acid-d6, a deuterated analog of retinoic acid, an essential signaling molecule derived from vitamin A. This document covers its fundamental properties, detailed analytical protocols for its use as an internal standard, and an overview of the key signaling pathways it helps to elucidate.

Core Properties of this compound

This compound is a stable isotope-labeled form of retinoic acid, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based quantification methods, as it is chemically identical to the endogenous compound but distinguishable by its higher mass.

| Property | Value |

| CAS Number | 2483831-72-5 |

| Molecular Formula | C₂₀H₂₂D₆O₂ |

| Molecular Weight | ~306.47 g/mol |

Retinoic Acid Signaling Pathways

Retinoic acid exerts its biological effects by binding to and activating nuclear receptors, primarily the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. Retinoic acid is also a high-affinity ligand for the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ), adding another layer of complexity to its signaling network.

Biosynthesis and Nuclear Action of Retinoic Acid

The synthesis of retinoic acid from retinol (vitamin A) is a two-step oxidative process. Once synthesized, it moves to the nucleus to initiate gene transcription.

Retinoic Acid Interaction with PPARβ/δ

In addition to the canonical RAR/RXR pathway, retinoic acid can also activate the PPARβ/δ signaling pathway. This interaction contributes to the diverse and sometimes opposing cellular responses to retinoic acid.

Experimental Protocols: Quantification of Retinoids

This compound is primarily used as an internal standard for the accurate quantification of endogenous retinoids in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation from Tissue

The following is a generalized protocol for the extraction of retinoic acid from tissue samples. All steps should be performed under yellow light to prevent isomerization of the retinoids.

-

Homogenization: Homogenize 10-50 mg of tissue in a suitable buffer.

-

Internal Standard Spiking: Add a known amount of this compound to the homogenate.

-

Saponification and Extraction:

-

Add 0.025 M KOH in ethanol to the sample and vortex.

-

Perform a two-step liquid-liquid extraction with hexane to first remove non-polar lipids and then, after acidification with HCl, to extract the retinoic acid.[1]

-

-

Drying and Reconstitution: Evaporate the final hexane extract to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Experimental Workflow for Retinoid Analysis

The overall workflow for the quantification of retinoids using a deuterated internal standard is a multi-step process requiring careful handling and precise instrumentation.

Quantitative Data

The use of this compound allows for precise measurements of endogenous retinoid levels and their binding affinities to nuclear receptors.

Endogenous Retinoid Concentrations in Mouse

| Tissue/Fluid | All-trans-Retinoic Acid (pmol/g or pmol/ml) | 13-cis-Retinoic Acid (pmol/g or pmol/ml) |

| Serum | 1.9 ± 0.6 | 1.2 ± 0.3 |

| Liver | 7.0 - 9.6 | 2.9 - 4.2 |

| Kidney | 7.0 - 9.6 | 2.9 - 4.2 |

| Testis | 7.0 - 9.6 | 2.9 - 4.2 |

| Brain | 5.4 ± 0.4 | - |

| Data are presented as mean ± SEM for C57BL/6 mice.[1][2] |

Receptor Binding Affinities and Activation

| Receptor | Ligand | Kd (nM) | EC₅₀ (nM) |

| RARs | all-trans-RA | 0.2 - 0.7 | 2 - 5 |

| RARs | 9-cis-RA | 0.2 - 0.7 | 3 - 20 |

| RXRs | 9-cis-RA | 14.1 - 18.3 | 3 - 20 |

| Kd (dissociation constant) values indicate binding affinity, while EC₅₀ values represent the concentration for half-maximal transcriptional activation.[3][4] |

LC-MS/MS Detection Limits

The sensitivity of LC-MS/MS methods for retinoid analysis is critical due to their low endogenous concentrations.

| Analyte | Limit of Detection (LOD) |

| All-trans-Retinoic Acid | 10 fmol - 62.5 attomol |

| 13-cis-Retinoic Acid | ~1 fmol |

| 9-cis-Retinoic Acid | ~125 attomol |

| LODs can vary based on the specific instrumentation and analytical method used.[1][5] |

Synthesis of Deuterated Retinoic Acid

The synthesis of deuterated retinoic acid can be achieved through various organic chemistry routes. One reported method involves the use of a Wittig-Horner reaction and deuterium exchange to incorporate deuterium atoms at specific positions on the molecule.[6] Another patented method describes the preparation of deuterated 9-cis-retinoic acid.[7] These synthetic methods allow for the production of highly enriched deuterated standards essential for accurate quantification.

Conclusion

This compound is an indispensable tool for researchers in the fields of endocrinology, developmental biology, oncology, and pharmacology. Its use as an internal standard in LC-MS/MS analysis provides the accuracy and precision needed to quantify the low levels of endogenous retinoids and to study their complex signaling pathways. This guide provides a foundational understanding of its properties and applications, empowering scientists to further unravel the multifaceted roles of retinoic acid in health and disease.

References

- 1. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [dr.lib.iastate.edu]

- 7. US5808120A - Method of synthesis of retinoic acid - Google Patents [patents.google.com]

The Impact of Deuterium Labeling on the Biological Activity of Retinoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinoic acid (RA), a biologically active metabolite of vitamin A, is a critical signaling molecule that governs a multitude of physiological processes, including cell proliferation, differentiation, and embryonic development. Its therapeutic potential is harnessed in the treatment of various dermatological conditions and certain cancers. The modification of drug candidates through deuterium labeling has emerged as a strategic approach to enhance their pharmacokinetic profiles. This technical guide provides a comprehensive overview of the biological activity of deuterium-labeled retinoic acid. It delves into the foundational mechanism of action of retinoic acid, the principles of deuterium labeling, and the anticipated effects on metabolic stability and biological response. This document synthesizes available quantitative data, details relevant experimental protocols, and presents key signaling and metabolic pathways to serve as a resource for researchers in the field of drug discovery and development.

Introduction: Retinoic Acid and the Deuterium Advantage

All-trans-retinoic acid (atRA) is the most biologically active endogenous retinoid. It exerts its effects by binding to nuclear retinoic acid receptors (RARs), which belong to the steroid/thyroid hormone receptor superfamily.[1] There are three main subtypes of RARs: RARα, RARβ, and RARγ.[1] Upon ligand binding, RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[1] This interaction modulates gene transcription, leading to the diverse physiological effects of retinoic acid.

The therapeutic application of retinoic acid can be limited by its rapid metabolism, primarily mediated by the cytochrome P450 enzyme family, particularly CYP26A1.[2][3] This metabolic instability can lead to a short half-life and variable patient exposure. Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope deuterium, offers a potential solution to this challenge. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon that can lead to a slower rate of metabolic cleavage at the site of deuteration. This "kinetic isotope effect" can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.[4]

This guide will explore the biological activity of deuterium-labeled retinoic acid, drawing on the established knowledge of retinoic acid's function and the principles of deuteration in pharmacology.

Quantitative Data on Retinoic Acid Activity

Direct comparative studies on the biological activity of deuterated versus non-deuterated retinoic acid are not extensively available in public literature. The data presented below for deuterated retinoic acid is largely based on the established activity of the non-deuterated form and the theoretical impact of deuteration. The primary expected difference is in pharmacokinetic parameters due to altered metabolism, rather than a significant change in receptor binding affinity.

Table 1: In Vitro Biological Activity of All-trans-Retinoic Acid

| Parameter | Receptor Subtype | All-trans-Retinoic Acid | Deuterated All-trans-Retinoic Acid | Reference |

| IC50 (nM) | RARα | 9 | Not Available | [5] |

| RARβ | 3 | Not Available | [5] | |

| RARγ | 10 | Not Available | [5] | |

| RARα/β/γ (general) | ~5-14 | Not Available | [6][7] | |

| EC50 (nM) | RARα | 169 | Not Available | [5] |

| RARβ | 9 | Not Available | [5] | |

| RARγ | 2 | Not Available | [5] | |

| Kd (nM) | PPARβ/δ | 17 | Not Available | [7] |

Table 2: In Vivo Efficacy of Deuterated Vitamin A (Gildeuretinol) in Stargardt Disease

| Clinical Endpoint | Placebo | Gildeuretinol | Outcome | Reference |

| Progression of Atrophic Lesion | Standard Progression Rate | 21% reduction in progression | Statistically significant slowing of lesion growth |

Signaling and Metabolic Pathways

Canonical Retinoic Acid Signaling Pathway

All-trans-retinoic acid (atRA) diffuses into the cell and can be chaperoned by cellular retinoic acid-binding proteins (CRABPs). In the nucleus, atRA binds to the ligand-binding domain of a retinoic acid receptor (RAR), which is heterodimerized with a retinoid X receptor (RXR). This complex is typically bound to a retinoic acid response element (RARE) on the DNA and associated with corepressor proteins that inhibit gene transcription. Ligand binding induces a conformational change in the RAR, leading to the dissociation of corepressors and the recruitment of coactivator proteins. These coactivators then promote the transcription of target genes involved in cellular differentiation, proliferation, and other physiological processes.

Metabolic Pathway of Retinoic Acid and the Kinetic Isotope Effect

The primary route of atRA catabolism is through hydroxylation by CYP26 enzymes, predominantly CYP26A1, to form more polar metabolites that are subsequently eliminated. Deuteration at a site of metabolic attack can slow this process due to the kinetic isotope effect (KIE). The stronger C-D bond requires more energy to break, thus reducing the rate of the metabolic reaction. This leads to a longer half-life and increased exposure of the parent compound.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay for RAR

This assay determines the affinity of a test compound for a retinoic acid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Recombinant human RAR (α, β, or γ)

-

Radioligand (e.g., [3H]9-cis-Retinoic Acid)

-

Non-labeled all-trans-retinoic acid (for non-specific binding determination)

-

Test compound (deuterated or non-deuterated retinoic acid)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare a dilution series of the test compound.

-

In a 96-well plate, combine the recombinant RAR protein, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the test compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of non-labeled all-trans-retinoic acid (e.g., 1 µM).[8]

-

Incubate the plate for a sufficient time to reach equilibrium (e.g., 2 hours at 4°C).[8]

-

Separate bound from free radioligand by vacuum filtration through the filter plates.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

RARE-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate RAR-mediated gene transcription.

Materials:

-

Mammalian cell line (e.g., HEK293T, COS-7)

-

Expression vector for the desired human RAR subtype

-

Reporter plasmid containing a luciferase gene downstream of a RARE

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound (deuterated or non-deuterated retinoic acid)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the mammalian cells with the RAR expression vector and the RARE-luciferase reporter plasmid.

-

Plate the transfected cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a dilution series of the test compound. Include a vehicle control.

-

Incubate the cells for a period sufficient to allow for gene transcription and protein expression (e.g., 16-24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the logarithm of the test compound concentration to determine the EC50 value.

Workflow for In Vitro Metabolic Stability Assessment

This workflow outlines the process for comparing the metabolic stability of deuterated and non-deuterated retinoic acid using liver microsomes, which are rich in CYP enzymes.

References

- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals [ouci.dntb.gov.ua]

- 2. Induction of CYP26A1 by Metabolites of Retinoic Acid: Evidence That CYP26A1 Is an Important Enzyme in the Elimination of Active Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Binding of 9-cis-retinoic acid and all-trans-retinoic acid to retinoic acid receptors alpha, beta, and gamma. Retinoic acid receptor gamma binds all-trans-retinoic acid preferentially over 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

An In-depth Technical Guide to the Mechanism of Action of Retinoic Acid-d6 in Cell-based Assays

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Core Mechanism of Action: The Retinoic Acid Signaling Pathway

All-trans-retinoic acid (ATRA), the most biologically active isomer, exerts its effects by modulating gene expression. The canonical pathway involves the following key steps:

-

Cellular Uptake and Transport: Retinoic acid, being lipophilic, can cross the cell membrane. Inside the cell, it binds to cellular retinoic acid-binding proteins (CRABPs), which facilitate its transport to the nucleus.

-

Nuclear Receptor Binding: In the nucleus, retinoic acid binds to the retinoic acid receptor (RAR), which exists as a heterodimer with the retinoid X receptor (RXR).[1] There are three subtypes of RAR (α, β, γ) and RXR (α, β, γ).[2]

-

Transcriptional Regulation: The RAR/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[2]

-

In the absence of a ligand , the RAR/RXR complex is bound to corepressor proteins, which inhibit gene transcription.[1][2]

-

Upon ligand binding , the receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then initiates the transcription of target genes.[1][2]

-

Hundreds of genes are known to be regulated by retinoic acid, either directly or indirectly, leading to a cascade of downstream effects that influence cellular fate and function.[3][4]

The Presumed Mechanism of Retinoic Acid-d6:

The substitution of six hydrogen atoms with deuterium in this compound is not expected to alter its fundamental mechanism of binding to RARs and initiating the downstream signaling cascade. The primary difference is anticipated to be in its metabolic stability. Deuterium-carbon bonds are stronger than protium-carbon bonds, which can slow down metabolic processes catalyzed by enzymes such as cytochrome P450s (CYPs).[5] This increased metabolic stability could potentially lead to a more sustained cellular response in vitro compared to non-deuterated retinoic acid. However, without direct experimental evidence, this remains a hypothesis.

Visualizing the Pathways and Workflows

Signaling Pathway of Retinoic Acid

References

- 1. In Vitro Study of Deuterium Effect on Biological Properties of Human Cultured Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Retinoic acid treated P19 embryonal carcinoma cells differentiate into oligodendrocytes capable of myelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Understanding the metabolic fate of Retinoic acid-d6 in vivo

An In-Depth Technical Guide on the Metabolic Fate of Retinoic Acid-d6 in vivo

Audience: Researchers, scientists, and drug development professionals.

Introduction

All-trans-retinoic acid (ATRA), a vital metabolite of vitamin A, is a potent signaling molecule that regulates a multitude of biological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis.[1][2] Its function is primarily mediated by its role as a ligand for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which act as ligand-activated transcription factors to control the expression of over 500 genes.[3]

Understanding the in vivo metabolism and disposition of retinoic acid is critical for toxicology, pharmacology, and the development of retinoid-based therapeutics. This compound (RA-d6), a deuterated isotopologue of retinoic acid, serves as an invaluable tool in these studies. The deuterium atoms provide a stable, heavy isotopic label that allows the administered compound and its subsequent metabolites to be distinguished from the endogenous pool of retinoic acid by mass spectrometry (MS). This enables precise pharmacokinetic and metabolic profiling without interference from the body's own retinoids. This guide details the metabolic pathways, quantitative analysis, and experimental methodologies for studying the fate of RA-d6 in vivo.

Retinoic Acid Metabolic Pathways

The metabolic fate of retinoic acid is a tightly controlled process involving isomerization, oxidation, and conjugation to ensure appropriate levels for signaling and to facilitate elimination. The primary pathways are oxidation by cytochrome P450 (CYP) enzymes and glucuronidation.

-

Isomerization: All-trans-RA can be converted to various isomers, such as 13-cis-RA and 9-cis-RA, which have different binding affinities for nuclear receptors and thus distinct biological activities.[2]

-

Oxidation (Catabolism): The primary catabolic pathway for ATRA involves hydroxylation, catalyzed by CYP enzymes (primarily CYP26 family members). This creates more polar metabolites like 4-hydroxy-RA (4-OH-RA), which can be further oxidized to 4-oxo-RA. These oxidized metabolites are generally considered less biologically active and are intermediates for elimination.

-

Conjugation: To increase water solubility for excretion, RA and its oxidized metabolites can undergo glucuronidation to form retinoyl-β-glucuronides. This process is a key step in the elimination of retinoids from the body.[4]

The following diagram illustrates the principal metabolic transformations of all-trans-retinoic acid.

Caption: Core metabolic pathways of all-trans-retinoic acid (ATRA).

Intracellular Signaling Pathway

Once inside the cell, ATRA acts as a signaling molecule by binding to nuclear receptors. Cellular Retinoic Acid-Binding Proteins (CRABPs) chaperone ATRA within the cytoplasm. CRABP2 delivers ATRA to the Retinoic Acid Receptors (RARs) in the nucleus. RARs form heterodimers with Retinoid X Receptors (RXRs). This RAR/RXR complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[1][3][5]

Caption: Intracellular signaling pathway of all-trans-retinoic acid (ATRA).

Quantitative Metabolic Data

Quantifying endogenous retinoids and their metabolites is essential for establishing baseline levels and interpreting data from RA-d6 administration studies. The metabolic profile of RA-d6 is expected to mirror that of endogenous RA. The table below summarizes representative concentrations of RA isomers and a key metabolite found in the serum of healthy humans. These are the primary analytes that would be monitored (in their deuterated form) in an RA-d6 tracer study.

| Analyte | Concentration in Human Serum (Fed State) | Concentration in Human Serum (Fasted State) | Citation |

| all-trans-Retinoic Acid (atRA) | 3.1 ± 0.2 nM | 3.0 ± 0.1 nM | [6] |

| 13-cis-Retinoic Acid (13-cis-RA) | 5.3 ± 1.3 nM | 3.9 ± 0.2 nM | [6] |

| 9-cis-Retinoic Acid (9-cis-RA) | 0.1 ± 0.02 nM | 0.09 ± 0.01 nM | [6] |

| 4-oxo-13-cis-Retinoic Acid | 17.2 ± 6.8 nM | 11.9 ± 1.6 nM | [6] |

Note: Data represents mean ± SEM. These values provide a physiological reference for the key species involved in RA metabolism.

Experimental Protocols

A typical in vivo study to determine the metabolic fate of RA-d6 involves dosing an animal model, collecting biological samples at various time points, extracting the retinoids, and analyzing them via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Animal Model and Dosing

-

Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be maintained on a standard diet with sufficient vitamin A.

-

Acclimation: Animals are acclimated for at least one week prior to the study.

-

Dosing: this compound is formulated in a vehicle suitable for the route of administration (e.g., corn oil for oral gavage). A typical dose might range from 1-5 mg/kg.

-

Administration: The RA-d6 formulation is administered, often via oral gavage or intraperitoneal injection.

Sample Collection

-

Time Points: Blood, liver, kidney, and other tissues of interest are collected at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours) post-dose.[7]

-

Blood Collection: Blood is collected via cardiac puncture or tail vein into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to obtain plasma.

-

Tissue Collection: Tissues are harvested, weighed, and immediately flash-frozen in liquid nitrogen to quench metabolic activity.

-

Storage: All samples are stored at -80°C until analysis. All procedures should be performed under red light to prevent photoisomerization of retinoids.

Sample Preparation (Liquid-Liquid Extraction)

-

Homogenization: Tissue samples (approx. 50-100 mg) are homogenized in a suitable buffer.

-

Internal Standard: A different internal standard (e.g., 4,4-dimethyl-RA or atRA-d5 if analyzing endogenous RA simultaneously) is added to each plasma or tissue homogenate sample.[8][9]

-

Protein Precipitation: Cold methanol or acetonitrile is added to precipitate proteins.[9]

-

Extraction: The supernatant is acidified (e.g., with HCl), and retinoids are extracted into an organic solvent like hexane or a hexane/ethyl acetate mixture.[8][9]

-

Drying and Reconstitution: The organic layer is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.[10]

LC-MS/MS Analysis

-

Chromatography: Separation is achieved using a reverse-phase C18 or RP-Amide column.[6][11][12] A gradient elution with a mobile phase consisting of water and methanol/acetonitrile with a modifier like 0.1% formic acid is typically used.[6][11]

-

Mass Spectrometry: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is used.[9][10]

-

Detection: Analytes are detected using Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for RA-d6 and each of its expected deuterated metabolites, providing high specificity and sensitivity.

The workflow for this protocol is visualized below.

Caption: General experimental workflow for an in vivo RA-d6 metabolism study.

Conclusion

The use of this compound is a powerful and essential technique for accurately delineating the metabolic fate and pharmacokinetics of retinoic acid in vivo. By enabling clear differentiation from endogenous retinoids, RA-d6 allows for precise quantification of the parent compound and its metabolites in various biological matrices. The combination of stable isotope labeling with robust LC-MS/MS analytical methods provides researchers and drug developers with the detailed data necessary to understand retinoid homeostasis, evaluate drug-induced metabolic changes, and advance the therapeutic application of retinoids.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 4. The multifaceted nature of retinoid transport and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tissue dependence of retinoic acid metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Method to determine 4-oxo-retinoic acids, retinoic acids and retinol in serum and cell extracts by liquid chromatography/diode-array detection atmospheric pressure chemical ionisation tandem mass spectrometry. (2006) | Ralph Rühl | 78 Citations [scispace.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. sciex.com [sciex.com]

Applications of Retinoic Acid-d6 in Developmental Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid (RA), an active metabolite of vitamin A, is a critical signaling molecule that orchestrates numerous aspects of embryonic development.[1][2] It functions as a ligand for nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which act as transcription factors to regulate the expression of a wide array of genes, including the crucial Hox gene clusters that specify the body plan.[3][4][5][6] The precise spatial and temporal control of RA concentration is vital for normal development, and any disruption in its homeostasis can lead to severe congenital disabilities.[1]

Retinoic acid-d6 (RA-d6) is a stable isotope-labeled form of retinoic acid where six hydrogen atoms have been replaced by deuterium. While extensively used as an internal standard for accurate quantification of endogenous RA levels by mass spectrometry, its potential as a metabolic tracer in developmental biology studies is a burgeoning area of interest.[7] By introducing RA-d6 into a biological system, researchers can track its uptake, distribution, and metabolic fate, providing invaluable insights into the dynamics of RA metabolism and its influence on developmental processes. This guide explores the applications of RA-d6, focusing on its use as a tracer to elucidate the intricate role of retinoic acid in embryogenesis.

Core Applications of this compound

The primary application of this compound in developmental biology is as a tool for stable isotope tracing. This technique allows for the differentiation of exogenously supplied RA-d6 from the endogenous pool of unlabeled RA. This distinction is critical for several areas of investigation:

-

Metabolic Fate Analysis: Tracking the conversion of RA-d6 into its various metabolites (e.g., 4-oxo-RA, 18-hydroxy-RA) by enzymes such as the CYP26 family. This helps in understanding the rates of RA catabolism in specific tissues and at different developmental stages.

-

Tissue-Specific Uptake and Distribution: Quantifying the accumulation of RA-d6 in different embryonic tissues to understand how the RA signal is distributed and which tissues are the primary targets.

-

Impact on Gene Expression: Correlating the localized concentration of RA-d6 with changes in the expression of RA-responsive genes, such as the Hox genes, to better understand the dose-dependent effects of RA signaling.[3][4]

-

Pharmacokinetic and Toxicological Studies: In the context of drug development and toxicology, RA-d6 can be used to study the absorption, distribution, metabolism, and excretion (ADME) of retinoids and to understand the mechanisms of retinoid-induced teratogenesis.

Quantitative Data from Retinoic Acid Studies

While specific quantitative data from developmental biology studies using RA-d6 as a tracer is not yet widely published, the following tables represent the types of quantitative endpoints that are measured in studies with unlabeled all-trans retinoic acid (ATRA). These data illustrate the effects of altered RA signaling on metabolic and gene expression parameters, which could be more precisely dissected using RA-d6.

Table 1: Metabolic Shift in Human Embryonic Stem Cell-derived Cardiomyocytes (hESC-CMs) following Retinoic Acid Treatment

Data adapted from studies on the effects of non-labeled retinoic acid on cardiomyocyte maturation.[8]

| Metabolic Parameter | Control Group | Retinoic Acid-Treated Group | Fold Change |

| Basal Respiration (OCR, pmol/min) | 100 ± 10 | 150 ± 15 | 1.5 |

| ATP Production (OCR, pmol/min) | 80 ± 8 | 120 ± 12 | 1.5 |

| Maximal Respiration (OCR, pmol/min) | 200 ± 20 | 300 ± 25 | 1.5 |

| Glycolysis (ECAR, mpH/min) | 50 ± 5 | 30 ± 4 | -0.6 |

| Fatty Acid Oxidation (OCR, pmol/min) | 20 ± 3 | 50 ± 6 | 2.5 |

Table 2: Relative Expression of Hox Genes in Mouse Embryonic Stem Cells in Response to Retinoic Acid

Illustrative data based on the known effects of retinoic acid on Hox gene expression.[3][5]

| Gene | Control Group (Relative Expression) | Retinoic Acid-Treated Group (Relative Expression) | Fold Change |

| Hoxa1 | 1.0 | 25.0 | +25.0 |

| Hoxb1 | 1.0 | 15.0 | +15.0 |

| Hoxd4 | 1.0 | 8.0 | +8.0 |

| Oct4 (Pluripotency Marker) | 1.0 | 0.2 | -5.0 |

Experimental Protocols

The following is a detailed, proposed methodology for a stable isotope tracer study using this compound in a model organism such as the zebrafish embryo. This protocol is synthesized from established methods for retinoic acid treatment and stable isotope tracing.[9][10][11]

Protocol: Tracing the Metabolic Fate of this compound in Zebrafish Embryos

1. Materials and Reagents:

-

Wild-type zebrafish embryos

-

This compound (all-trans)

-

Dimethyl sulfoxide (DMSO)

-

Embryo medium (E3)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Homogenization buffer (e.g., PBS with protease inhibitors)

-

Organic solvents (acetonitrile, hexane, methanol)

-

Internal standard (e.g., retinoic acid-d4)

2. Preparation of RA-d6 Stock Solution:

-

Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Protect the solution from light and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

3. Embryo Treatment:

-

Collect zebrafish embryos at the desired developmental stage (e.g., 4 hours post-fertilization).

-

Prepare a working solution of RA-d6 in E3 medium by diluting the stock solution. A typical final concentration might be 100 nM, but this should be optimized for the specific experimental question. Include a vehicle control group treated with the same concentration of DMSO.

-

Incubate the embryos in the RA-d6 solution for a defined period (e.g., 6, 12, or 24 hours) at 28.5°C in the dark.

4. Sample Collection and Preparation:

-

At each time point, collect a pool of embryos (e.g., 50 embryos) from each treatment group.

-

Wash the embryos thoroughly with fresh E3 medium to remove any external RA-d6.

-

Homogenize the embryos in ice-cold homogenization buffer.

-

Spike the homogenate with a known amount of internal standard (retinoic acid-d4) for accurate quantification.

-

Perform a liquid-liquid extraction to isolate the retinoids. A common method involves adding acetonitrile to precipitate proteins, followed by extraction with hexane.

-

Evaporate the organic solvent under a stream of nitrogen and reconstitute the sample in a mobile phase-compatible solvent for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

-

Develop a sensitive and specific LC-MS/MS method for the detection and quantification of RA-d6, its unlabeled counterpart (endogenous RA), and its key metabolites.

-

Use multiple reaction monitoring (MRM) to track the specific precursor-to-product ion transitions for each analyte and the internal standard.

-

Generate a standard curve using known concentrations of RA-d6 to allow for absolute quantification.

6. Data Analysis:

-

Calculate the concentration of RA-d6 and its metabolites in the embryonic tissue at each time point.

-

Determine the ratio of RA-d6 to endogenous RA to understand the contribution of the exogenous tracer.

-

Analyze the temporal changes in the levels of RA-d6 and its metabolites to determine the rate of metabolism.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: The retinoic acid signaling pathway, from retinol uptake to target gene transcription.

Caption: Key enzymatic steps in the synthesis and degradation of retinoic acid.

Caption: Experimental workflow for a stable isotope tracer study using this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retinoids and Hox genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retinoic acid and homeobox gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Retinoic Acid and Hox Gene Regulation [sccs.swarthmore.edu]

- 6. <i>Hox</i> genes: Downstream “effectors” of retinoic acid signaling in vertebrate embryogenesis [ouci.dntb.gov.ua]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Retinoic acid promotes metabolic maturation of human Embryonic Stem Cell-derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isotope tracing in adult zebrafish reveals alanine cycling between melanoma and liver - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Probing Metabolism in the Intact Retina Using Stable Isotope Tracers - PMC [pmc.ncbi.nlm.nih.gov]

The Use of Retinoic Acid-d6 as a Tracer in Retinoid Metabolism Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of retinoic acid-d6 as a stable isotope tracer in the study of retinoid metabolism. The use of deuterated analogs offers a powerful methodology to distinguish exogenously administered compounds from endogenous pools, enabling precise tracking of metabolic pathways, quantification of metabolite formation, and assessment of pharmacokinetic properties. This guide details the underlying principles, experimental methodologies, and data interpretation for researchers in pharmacology, toxicology, and drug development.

Introduction to Retinoid Metabolism and the Role of Tracers

Retinoic acid (RA), an active metabolite of vitamin A, is a critical signaling molecule that regulates a vast array of biological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis.[1][2] Dysregulation of retinoic acid signaling has been implicated in various diseases, making its metabolic pathways a key area of research.[2]

Stable isotope-labeled tracers, such as this compound, are invaluable tools in metabolic research. By incorporating deuterium atoms, the mass of the molecule is increased, allowing it to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry.[3] This enables the precise tracing of the administered compound through various metabolic processes without the need for radioactive isotopes.

Retinoic Acid Signaling Pathway

Retinoic acid exerts its biological effects primarily through nuclear receptors. The canonical signaling pathway begins with the cellular uptake of retinol (vitamin A) and its subsequent two-step oxidation to all-trans-retinoic acid (atRA).[4] Once synthesized, atRA is transported to the nucleus where it binds to Retinoic Acid Receptors (RARs), which form heterodimers with Retinoid X Receptors (RXRs).[2] This receptor-ligand complex then binds to Retinoic Acid Response Elements (RAREs) on the DNA, modulating the transcription of target genes.[1]

References

- 1. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Retinoic acid metabolites in plasma are higher after intake of liver paste compared with a vitamin A supplement in women - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Retinoic Acid in Biological Matrices using Retinoic Acid-d6 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Retinoic acid (RA) is a critical metabolite of vitamin A that plays a vital role in regulating gene transcription for cellular processes such as growth, differentiation, and immune function.[1][2] Given its potent biological activity, the accurate and sensitive quantification of endogenous levels of retinoic acid and its isomers in biological matrices like plasma, serum, and tissues is essential for toxicological studies, clinical research, and drug development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high selectivity and sensitivity.[3] A key challenge in quantitative bioanalysis is accounting for analyte loss during sample preparation and variations in instrument response due to matrix effects. The use of a stable isotope-labeled internal standard (IS), such as all-trans-Retinoic Acid-d6 (RA-d6), is a robust solution to this challenge. RA-d6 is an ideal internal standard as it shares near-identical physicochemical properties with the endogenous analyte, ensuring it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency, thereby correcting for variations and leading to highly accurate and precise quantification.

This application note provides detailed protocols for the quantification of retinoic acid in biological samples using RA-d6 as an internal standard with LC-MS/MS.

Experimental Protocols

Materials and Reagents

-

Standards: All-trans-Retinoic Acid, All-trans-Retinoic Acid-d6 (RA-d6)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC or LC-MS grade), Hexane, Methyl-Tert-Butyl Ether (MTBE)

-

Reagents: Formic Acid (FA), Hydrochloric Acid (HCl)

-

Biological Matrix: Human serum, plasma, or tissue homogenate

Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Retinoic Acid and RA-d6 in ethanol or methanol to prepare individual stock solutions. Store in amber vials at -20°C to prevent degradation.

-

Working Standard Solutions: Prepare working solutions by serially diluting the stock solutions in methanol or an appropriate solvent mixture. These will be used to spike into a blank matrix (e.g., fat-soluble vitamin-depleted serum) to create calibration standards.

-

Internal Standard (IS) Working Solution: Dilute the RA-d6 stock solution to a fixed concentration (e.g., 100 ng/mL) in acetonitrile or methanol. This solution will be added to all calibrators, quality controls, and unknown samples.

Sample Preparation

Two common methods for sample preparation are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). LLE is generally preferred for complex matrices as it yields a cleaner extract.

Protocol 1: Protein Precipitation (PPT)

-

Pipette 200 µL of the sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the RA-d6 internal standard working solution and briefly vortex.

-

Add 400 µL of cold acetonitrile to precipitate proteins.[3]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

-

Pipette 200-500 µL of the sample into a glass tube.

-

Add a specified volume of the RA-d6 internal standard working solution (e.g., 20 µL) and vortex.[3]

-

To denature proteins, add 200 µL of acetonitrile and vortex for 1 minute.[3] For serum samples, acidification with 60 µL of 4N HCl may also be used.

-

Add 1.2 mL of an organic extraction solvent like Methyl-Tert-Butyl Ether (MTBE) or 5 mL of hexane.[3]

-

Vortex for 1-2 minutes to ensure thorough mixing.

-

Centrifuge at >3000 rpm for 10 minutes to facilitate phase separation.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or 32°C.[3]

-

Reconstitute the dried residue in 100-200 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and transfer to an autosampler vial.[3]

Caption: Diagram 1: LLE Workflow for Retinoic Acid.

LC-MS/MS Instrumentation and Conditions

The following parameters serve as a typical starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Typical Value |

|---|---|

| LC System | Agilent 1290 UHPLC or Thermo Vanquish |

| Column | Accucore C18 (100 x 2.1 mm, 2.6 µm) or Ascentis Express RP-Amide (150 x 2.1 mm, 2.7 µm)[3][4] |

| Column Temp. | 25 - 40°C |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min[3][4] |

| Injection Volume | 10 - 20 µL |

| Gradient | Start at 20-40% B, increase to 95-100% B over 8-10 min, hold, then re-equilibrate. |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

| Parameter | Typical Value |

|---|---|

| MS System | SCIEX 5500 QTRAP or TSQ Endura Triple Quadrupole[3][4] |

| Ionization Mode | Positive Electrospray (ESI) or APCI[4] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 350 - 425°C[1][4] |

| Curtain Gas | 10 - 20 psi |

| Collision Gas | Medium/Low |

| Spray Voltage | 4000 - 4500 V |

Table 3: Optimized MRM Transitions (Positive Ion Mode)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Notes |

|---|---|---|---|---|

| Retinoic Acid | 301.3 | 205.1 or 122.9 | 16 - 20 | The 205.1 fragment corresponds to a loss of the side chain; 122.9 is a smaller fragment.[1][3] |

| Retinoic Acid-d6 | 307.3 | ~211.1 or ~127.9 | 16 - 20 | Product ions are shifted by +6 Da if the deuterium labels are on the fragmented portion. Optimization is required. |

Note: The exact m/z values for the RA-d6 product ion should be determined by direct infusion of the standard, as the fragmentation pattern can vary. The precursor ion will be [M+H]+.

Data Analysis and Quantitative Results

-

Calibration Curve: A calibration curve is constructed by plotting the peak area ratio (Retinoic Acid / this compound) against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically applied.

-

Quantification: The concentration of retinoic acid in unknown samples is calculated from their measured peak area ratios using the regression equation derived from the calibration curve.

Table 4: Typical Method Performance Characteristics

| Parameter | Result |

|---|---|

| Linearity Range | 1 - 1000 ng/mL or 50 - 3200 pg/mL[3] |

| Correlation (R²) | > 0.99[3] |

| Lower Limit of Quantitation (LLOQ) | 0.25 - 2.5 ng/mL (sub-ng/mL levels achievable)[5] |

| Intra- and Inter-Assay Precision (%CV) | < 10%[3] |

| Accuracy (% Bias) | Within ±15% |

| Extraction Recovery | > 85%[3] |

Caption: Diagram 2: Data Flow in LC-MS/MS Quantification.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of retinoic acid in biological matrices. The protocol leverages this compound as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variability in sample recovery. The provided methodologies for sample preparation, chromatography, and mass spectrometry serve as a comprehensive guide for researchers, enabling reliable measurement of this important biological molecule.

References

- 1. sciex.com [sciex.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Quantification of Endogenous All-trans-Retinoic Acid in Biological Matrices Using a Stable Isotope Dilution LC-MS/MS Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of endogenous all-trans-retinoic acid (atRA) in biological samples such as plasma and tissue homogenates. The protocol employs a stable isotope-labeled internal standard, all-trans-retinoic acid-d6 (atRA-d6), coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise measurement. This method provides high selectivity and a low limit of quantification, making it suitable for studies involving retinoid signaling, pharmacokinetics, and disease biomarker discovery.

Introduction

All-trans-retinoic acid (atRA) is a biologically active metabolite of vitamin A that plays a crucial role in numerous physiological processes, including embryonic development, cell differentiation, proliferation, and immune function.[1][2] Given its potent and pleiotropic effects, the accurate quantification of endogenous atRA levels in biological matrices is essential for understanding its role in health and disease. Challenges in atRA quantification arise from its low endogenous concentrations, susceptibility to isomerization, and degradation when exposed to light and heat.[3][4]

This protocol overcomes these challenges by using a stable isotope-labeled internal standard (atRA-d6) and a highly selective LC-MS/MS method. The use of atRA-d6 corrects for variability in sample extraction and potential matrix effects, ensuring high accuracy. The method is based on liquid-liquid extraction (LLE) for sample cleanup, followed by chromatographic separation and detection using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer.

Experimental Workflow

The overall experimental process from sample collection to data analysis is outlined below.

Figure 1: Experimental workflow for atRA quantification.

Detailed Experimental Protocol

Critical Note: Retinoids are highly sensitive to light and oxidation. All procedures involving sample and standard handling must be performed under yellow or red light and on ice where possible to prevent degradation and isomerization.[3][5] Use amber glass vials or light-protecting tubes.[6]

-

All-trans-Retinoic Acid (atRA), analytical standard (Sigma-Aldrich or equivalent)

-

All-trans-Retinoic Acid-d6 (atRA-d6) (Cambridge Isotope Laboratories, Inc.)[7]

-

LC-MS grade Methanol, Acetonitrile, Water, and Formic Acid

-

HPLC grade Hexane and Methyl-tert-butyl ether (MTBE)

-

Hydrochloric Acid (HCl), 4 M

-

Potassium Hydroxide (KOH)

-

Ethanol (USP grade)

-

Biological Matrix (e.g., human plasma, mouse tissue)

-

Calibrated pipettes, glass tubes, and amber autosampler vials

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of atRA and atRA-d6 in methanol. Store in amber glass vials at -80°C.[6]

-

Working Standard Solutions: Serially dilute the atRA stock solution with methanol to prepare working standards for the calibration curve (e.g., ranging from 0.5 to 100 ng/mL).

-

Internal Standard (IS) Working Solution: Dilute the atRA-d6 stock solution with methanol to a final concentration of 50 ng/mL.

This protocol is adapted for a 200 µL plasma sample or up to 100 mg of tissue homogenate.

-

Homogenization (for tissue): Homogenize tissue samples on ice in saline (0.9% NaCl).[2]

-

Spiking: To a 200 µL aliquot of plasma or tissue homogenate in a glass tube, add 10 µL of the 50 ng/mL atRA-d6 internal standard working solution. Vortex briefly.

-

Protein Precipitation & LLE (for Plasma):

-

Extraction (Alternative for Tissues/Serum):

-

Add 1 mL of 0.025 M KOH in ethanol and vortex.[1]

-

Add 10 mL of hexane and vortex to extract nonpolar retinoids (this layer can be discarded if only RA is of interest).[3]

-

Centrifuge to separate phases. Remove the upper hexane layer.

-

Acidify the remaining aqueous phase with 4 M HCl (approx. 60-180 µL).[3]

-

Perform a second extraction with 10 mL of hexane to extract the protonated RA.[3]

-

-

Drying and Reconstitution:

-

Transfer the upper organic layer (MTBE or hexane) to a clean tube.

-